Silane, dimethyl-
Overview
Description
Synthesis Analysis The synthesis of dimethylsilane typically involves the reaction of silicon with methyl chloride or other methyl sources under controlled conditions. This process can lead to various structures, such as pentacoordinated silicon compounds in chelate forms, demonstrating the flexibility and reactivity of silicon in creating diverse chemical structures (Belogolova & Sidorkin, 2004).
Molecular Structure Analysis Dimethylsilane molecules can adopt different structural configurations based on the substituents and reaction conditions. For instance, electron diffraction studies have revealed the gas-phase structures of various (dimethylamino)halogenosilanes, showcasing the influences of the substituents on the molecular conformation and the silicon-nitrogen bond lengths (Anderson et al., 1987).
Chemical Reactions and Properties Dimethylsilane undergoes reactions typical of silanes, such as hydrolysis, coupling, and silylation, indicating its reactivity and versatility as a chemical intermediate. These reactions can significantly modify the physical and chemical properties of the resultant compounds, reflecting the importance of dimethylsilane in organosilicon chemistry.
Physical Properties Analysis The physical properties of dimethylsilane derivatives, such as boiling points, melting points, and solubilities, are influenced by the molecular structure and the presence of functional groups. These properties are crucial for determining the conditions under which dimethylsilane and its derivatives can be used in practical applications.
Chemical Properties Analysis Chemically, dimethylsilane and its derivatives exhibit characteristics such as reactivity towards hydrolysis, ability to form polymers, and capacity to engage in various organic reactions. These properties are explored through reactions such as copolymerization with tetraethoxysilane, demonstrating the compound's utility in producing materials with desired chemical and physical properties (Brus & Dybal, 1999).
Scientific Research Applications
Lithium-Ion Batteries : Silane derivatives like Phenyl tris-2-methoxydiethoxy silane (PTMS) have been studied for use in lithium-ion batteries. They suppress co-intercalation in propylene carbonate-based electrolytes and form a cross-polymerized network on graphite surfaces, enhancing battery performance (Xia et al., 2008).
Hydrogenation Catalysts : Poly(dimethyl)silane-supported Palladium catalysts demonstrate high hydrogenation activity and are effective in continuous-flow hydrogenation of various substrates, including vegetable oils and phosphatidylcholine (Kobayashi et al., 2015).
Silicon Oxynitride Films : Tris(dimethylamino)silane is used for depositing silicon oxynitride thin films at low temperatures, offering high-quality deposition and low carbon content, making it suitable for semiconductor applications (Boudreau et al., 1993).
Nano-fibriform Silica Modification : Dimethyldichlorosilane modifies nano-fibriform silica, improving its dispersion in organic solvents and reinforcing the strength of organic materials (Wang et al., 2009).
Silica Surface Reactions : The silylation of silica surfaces with compounds like dimethyldichlorosilane has been investigated for potential applications in materials science and nanotechnology (Sindorf & Maciel, 1983).
Organosilicon Chemistry : The structure and stability of Si-substituted (O–Si)dimethyl(N-acetylacetamidomethyl)silanes have been studied for their potential use in various chemical processes (Belogolova & Sidorkin, 2004).
Biomaterials : Silicone elastomer biomaterials with lower friction coefficients have been developed using higher molecular weight tetra(alkoxy)silanes, with applications in medical device manufacturing (Woolfson et al., 2003).
Gas Storage and Water Treatment : Silane-based hyper-cross-linked porous polymers exhibit high thermal stabilities, good CO2 capture, H2 storage capacities, and excellent adsorption capacity for organic dyes, suggesting applications in environmental technology (Fu et al., 2018).
Nanocomposites : The effects of surface-functionalized multi-walled carbon nanotubes (MWNTs) with silanes on the properties of poly(dimethyl siloxane) nanocomposites have been explored, enhancing thermal conductivity and dynamic mechanical properties (Chua et al., 2010).
Cement and Construction Materials : Silanes and silane derivatives affect cement hydration and enhance the mechanical properties of mortars, indicating potential applications in the construction industry (Feng et al., 2016).
Safety And Hazards
properties
InChI |
InChI=1S/C2H6Si/c1-3-2/h1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZIHCLFHIXETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870840 | |
Record name | Silane, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas with a distinct mild odor; [Gelest MSDS] | |
Record name | Dimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13216 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylsilane | |
CAS RN |
1111-74-6 | |
Record name | Dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KO1673311 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.